Polyoxin d

Description

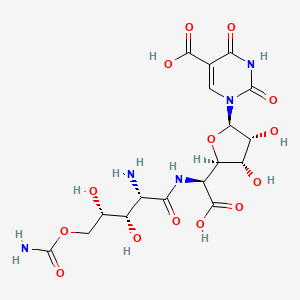

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWJDMDPLEUBD-ITJAGOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22976-86-9, 33401-46-6 (zinc salt) | |

| Record name | Polyoxorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyoxorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873865 | |

| Record name | Polyoxin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-86-9 | |

| Record name | Polyoxorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyoxin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYOXORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Polyoxin D on Chitin Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Polyoxin D, a potent and specific inhibitor of chitin synthase. This compound's unique mode of action has made it a valuable tool in agricultural applications and a subject of interest in the development of novel antifungal agents. This document delves into the molecular interactions, quantitative inhibitory data, experimental protocols, and the broader signaling context of this compound's effect on chitin synthesis.

Executive Summary

This compound is a peptidyl nucleoside antibiotic that acts as a powerful and specific competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2][3] Chitin is an essential structural component of the fungal cell wall, and its absence in mammals makes chitin synthase an ideal target for antifungal therapies.[4] this compound's structural similarity to the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine and disrupting fungal cell wall integrity.[5][6] This inhibitory action leads to morphological abnormalities, such as swelling and bursting of fungal hyphae, ultimately resulting in fungistatic or fungicidal effects.[1][2][7]

Mechanism of Action: Competitive Inhibition

The primary mechanism of action of this compound is its competitive inhibition of chitin synthase.[8][9][10] This occurs due to the structural analogy between this compound and UDP-GlcNAc, the natural substrate for chitin synthase.[5][6] this compound effectively competes with UDP-GlcNAc for binding to the enzyme's active site.[11] By occupying the active site, this compound prevents the transfer of N-acetylglucosamine from UDP-GlcNAc to the growing chitin chain, thereby halting chitin synthesis.[8][9] This leads to an accumulation of UDP-N-acetylglucosamine within the fungal cell.[8][9] The disruption of chitin synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic stress and lysis.[1][2][12]

Signaling Pathway of Chitin Synthesis and Inhibition

The following diagram illustrates the competitive inhibition of chitin synthase by this compound.

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Data: Inhibitory Potency

The efficacy of this compound as a chitin synthase inhibitor is quantified by its inhibition constant (Ki) and, in broader biological contexts, by its half-maximal inhibitory concentration (IC50). The Michaelis constant (Km) for the substrate UDP-N-acetylglucosamine provides a benchmark for the enzyme's affinity for its natural substrate.

| Parameter | Organism | Value | Reference |

| Ki for this compound | Neurospora crassa | 1.40 x 10⁻⁶ M | [8][9] |

| Ki for this compound | Mucor rouxii | 0.6 x 10⁻⁶ M | [12] |

| Ki for this compound | Candida albicans (Chs2) | 3.2 ± 1.4 µM | [13] |

| Km for UDP-GlcNAc | Neurospora crassa | 1.43 x 10⁻³ M | [8][9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on chitin synthase.

In Vitro Chitin Synthase Inhibition Assay

This assay is fundamental for determining the inhibitory activity and kinetics of compounds against chitin synthase.

Objective: To quantify the inhibition of chitin synthase activity by this compound in a cell-free system.

Materials:

-

Fungal cell culture (e.g., Neurospora crassa, Saccharomyces cerevisiae)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Glass beads (0.5 mm diameter)

-

Chitin synthase assay buffer (50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl₂)

-

Substrate: UDP-[¹⁴C]-N-acetyl-D-glucosamine

-

This compound stock solution (in a suitable solvent like water or DMSO)

-

Glass fiber filters

-

Scintillation fluid and counter

-

10% Trichloroacetic acid (TCA)

Procedure:

-

Preparation of Crude Enzyme Extract:

-

Grow fungal cells to the mid-log phase in an appropriate liquid medium.

-

Harvest cells by centrifugation and wash them with lysis buffer.

-

Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing or using a bead beater, with cooling on ice between cycles.

-

Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.

-

Add varying concentrations of this compound (or solvent for the control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the UDP-[¹⁴C]-N-acetyl-D-glucosamine substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding 10% TCA.

-

-

Quantification of Chitin Synthesis:

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin.

-

Wash the filter extensively with 70% ethanol to remove any unincorporated substrate.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mode of inhibition (competitive) and the Ki value, perform the assay with varying concentrations of both the substrate (UDP-GlcNAc) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.[4]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound on chitin synthase.

Caption: Experimental workflow for chitin synthase inhibition assay.

Conclusion and Future Directions

This compound's mechanism as a competitive inhibitor of chitin synthase is well-established, making it a cornerstone in the study of fungal cell wall biosynthesis and a practical tool in agriculture.[1][2] The detailed understanding of its interaction with the enzyme's active site provides a blueprint for the rational design of new antifungal agents. Future research may focus on overcoming potential resistance mechanisms and developing novel inhibitors with improved efficacy and broader spectrums of activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of next-generation chitin synthase inhibitors.

References

- 1. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]

- 3. canada.ca [canada.ca]

- 4. benchchem.com [benchchem.com]

- 5. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. ams.usda.gov [ams.usda.gov]

- 8. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a competitive inhibitor of UDP-N-acetylglucosamine: chitin N-acetylglucosaminyltransferase in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Production of Polyoxin D from Streptomyces cacaoi var. asoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a potent antifungal agent, is a secondary metabolite produced by the soil bacterium Streptomyces cacaoi var. asoensis. Its unique mode of action, the inhibition of chitin synthase, makes it a valuable tool in agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the production of this compound, from the cultivation of Streptomyces cacaoi var. asoensis to the purification of the final product. The guide details experimental protocols, summarizes key production parameters, and visualizes the biosynthetic pathway and experimental workflows.

Introduction

Polyoxins are a group of peptidyl nucleoside antibiotics first discovered in Japan.[1] They are produced by Streptomyces cacaoi var. asoensis, a bacterium originally isolated from a soil sample in the Aso region of Japan.[2][3] Among the various polyoxins, this compound is of particular interest due to its strong inhibitory activity against fungal chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[4][5] This specific mode of action results in low toxicity to other organisms and makes this compound an effective and environmentally friendly fungicide.[1][4] This guide will explore the technical aspects of producing this compound, focusing on the fermentation of S. cacaoi var. asoensis and the subsequent purification of the target compound.

Streptomyces cacaoi var. asoensis: The Producing Organism

Streptomyces cacaoi var. asoensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other Streptomyces species, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. For optimal growth and polyoxin production, specific culture conditions and media compositions are required.

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of Streptomyces cacaoi var. asoensis. The fermentation process involves several key stages, including inoculum preparation, vegetative growth, and secondary metabolite production. The yield of this compound is highly dependent on the composition of the fermentation medium and the control of various physical parameters.

Inoculum Preparation

A robust and healthy inoculum is critical for a successful fermentation. The following is a general protocol for preparing an inoculum of S. cacaoi var. asoensis.

Experimental Protocol: Inoculum Preparation

-

Strain Maintenance: Maintain stock cultures of Streptomyces cacaoi var. asoensis on a suitable agar medium, such as ISP Medium 2 or Bennett's agar, at 28-30°C.

-

Spore Suspension: Prepare a spore suspension by scraping the surface of a mature agar culture with a sterile loop and suspending the spores in sterile water or a suitable buffer.

-

Seed Culture: Inoculate a seed culture medium (see Table 1) with the spore suspension. Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.

Fermentation Media

The composition of the fermentation medium significantly influences the production of this compound. A variety of carbon and nitrogen sources have been reported to support the growth of Streptomyces and the production of secondary metabolites.

Table 1: Reported Media Compositions for Streptomyces cacaoi var. asoensis Fermentation

| Component | Seed Culture Medium (g/L) | Fermentation Medium 1 (g/L)[2] | Fermentation Medium 2 (g/L) |

| Glucose | 10 | 10 | 15-35 |

| Soluble Starch | 20 | - | - |

| Yeast Extract | 5 | 10 | 1.7-5.5 |

| Peptone | 5 | - | - |

| Soy Powder | - | 20 | - |

| Corn Powder | - | 15 | 10-25 |

| Soybean Cake Powder | - | - | 15-30 |

| NaCl | 3 | 2 | 5-10 |

| K₂HPO₄ | 1 | - | 2-4 |

| KH₂PO₄ | - | 2 | - |

| MgSO₄·7H₂O | 0.5 | - | 0.2 |

| CaCO₃ | 2 | 4 | 10-15 |

| Soybean Oil | - | - | 6-15 |

| FeSO₄ | - | - | 0.8 |

| CaCl₂ | - | - | 0.4 |

| pH | 7.0-7.2 | Not specified | 6.2-7.2 |

Fermentation Parameters

Controlling the physical parameters of the fermentation is crucial for maximizing the yield of this compound. While specific quantitative data on the optimization of these parameters for this compound production is limited in publicly available literature, general ranges for Streptomyces fermentations can be applied.

Table 2: General Fermentation Parameters for Polyoxin Production

| Parameter | Recommended Range |

| Temperature | 26-30°C |

| pH | 6.2-7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 100-144 hours |

Note: A Chinese patent suggests that fed-batch cultivation with glucose can enhance polyoxin production.

Experimental Workflow: Fermentation

Caption: Workflow for the fermentation of S. cacaoi var. asoensis to produce this compound.

Extraction and Purification of this compound

After fermentation, this compound needs to be extracted from the culture broth and purified to remove other metabolites and media components.

Experimental Protocol: this compound Extraction and Purification

-

Cell Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The supernatant contains the dissolved this compound.

-

Cation Exchange Chromatography:

-

Resin: Use a strong cation exchange resin (e.g., Dowex 50W X8) packed in a column.

-

Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).

-

Loading: Adjust the pH of the supernatant to acidic conditions and load it onto the column. This compound, being basic, will bind to the resin.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute this compound using a buffer with a higher pH or a salt gradient (e.g., 0.5 M ammonia solution).

-

-

Further Purification (Optional): For higher purity, additional chromatographic steps such as gel filtration or reversed-phase HPLC can be employed.

-

Analysis: Monitor the purification process and assess the purity of the final product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Biosynthesis of this compound

The biosynthesis of polyoxins is a complex process involving a cluster of genes responsible for the synthesis of the nucleoside core, the amino acid side chains, and their subsequent assembly. The polyoxin biosynthetic gene cluster (pol) has been identified in S. cacaoi var. asoensis.

References

Polyoxin D: A Competitive Inhibitor of UDP-N-acetylglucosamine in Chitin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Polyoxin D, a potent and specific competitive inhibitor of the enzyme chitin synthase. By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound effectively disrupts the synthesis of chitin, an essential structural component of the fungal cell wall. This document details the mechanism of action, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is a member of the polyoxin family of antibiotics, which are known for their potent antifungal properties.[2][3] The primary mechanism of action of this compound is the competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[4][5][6] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural integrity and rigidity.[7][8] As chitin is absent in vertebrates, chitin synthase represents an attractive target for the development of selective antifungal agents.[8][9] this compound's high specificity and potent inhibitory activity make it a valuable tool for studying fungal cell wall biosynthesis and a promising candidate for agricultural and therapeutic applications.[2]

Mechanism of Action

This compound exerts its antifungal effect by acting as a structural analog of the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[10] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[10] This inhibition is competitive, meaning that an increase in the concentration of the natural substrate, UDP-GlcNAc, can overcome the inhibitory effect of this compound.

The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress.[6][11] This results in characteristic morphological changes, such as the swelling of germ tubes and hyphae, and the formation of osmotically sensitive, protoplast-like structures.[3][4][6] Ultimately, this disruption of cell wall integrity leads to the cessation of fungal growth and, in some cases, cell death.[12] Studies have shown that in the presence of this compound, there is an accumulation of UDP-N-acetylglucosamine within the fungal cells, further indicating the specific inhibition of chitin synthase.[4][11]

Competitive inhibition of chitin synthase by this compound.

Quantitative Data

The inhibitory potency of this compound against chitin synthase has been quantified in various studies. The inhibition constant (Ki) and the Michaelis constant (Km) for the substrate provide a measure of the enzyme's affinity for the inhibitor and substrate, respectively. A lower Ki value indicates a higher affinity of the enzyme for the inhibitor.

| Fungal Species | Enzyme | Inhibitor | Substrate | Ki | Km | Reference |

| Neurospora crassa | Chitin Synthase | This compound | UDP-N-acetylglucosamine | 1.40 x 10⁻⁶ M | 1.43 x 10⁻³ M | [4][6] |

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of this compound on chitin synthase.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from methodologies used for the screening and characterization of chitin synthase inhibitors.[13][14]

4.1.1. Materials

-

Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Neurospora crassa)[13]

-

Appropriate culture medium (e.g., YPD or PDA)[13]

-

Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors[13]

-

Trypsin (for zymogen activation)[13]

-

Soybean trypsin inhibitor[14]

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)[13][14]

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetylglucosamine (GlcNAc), 4 mM UDP-GlcNAc, 10 mM MgCl₂[15]

-

This compound solutions of varying concentrations

-

WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (1 µg/mL in a buffer containing BSA)[13][14]

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[13]

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

4.1.2. Procedure

-

Enzyme Preparation:

-

Culture the fungal strain and harvest the cells.[14]

-

Prepare a crude enzyme extract by homogenizing the cells in Enzyme Extraction Buffer.[13]

-

Centrifuge to pellet cell debris. The supernatant contains the crude enzyme extract.[13]

-

(Optional) Activate the zymogenic chitin synthase by incubating the extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.[13][14]

-

-

Plate Coating:

-

Enzymatic Reaction:

-

Detection:

-

After incubation, wash the plate six times with deionized water.[13]

-

Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.[13][14]

-

Wash the plate again six times with deionized water.[13]

-

Add 100 µL of TMB substrate solution to each well and incubate until a color develops.[13]

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100[13]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Workflow for the in vitro chitin synthase inhibition assay.

Signaling Pathway: Chitin Biosynthesis

The biosynthesis of chitin is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine units at the cell membrane. This compound specifically targets the final step of this pathway.

Simplified overview of the chitin biosynthesis pathway and the point of inhibition by this compound.

Conclusion

This compound remains a cornerstone in the study of fungal cell wall biosynthesis due to its specific and potent competitive inhibition of chitin synthase. This technical guide has provided a detailed examination of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The visual representations of the underlying biochemical processes and experimental workflows are intended to facilitate a deeper understanding for researchers in the field. As the threat of antifungal resistance continues to grow, a thorough understanding of inhibitors like this compound is paramount for the development of novel and effective therapeutic strategies.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]

- 3. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. canada.ca [canada.ca]

- 6. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Fungal Disruption: A Technical Guide to Polyoxin D's Inhibition of Chitin Synthesis

For Immediate Release

A Deep Dive into the Fungicidal Action of Polyoxin D, a Potent Competitive Inhibitor of Chitin Synthase

This technical guide provides a comprehensive overview of the biochemical pathway of chitin synthesis and the precise mechanism by which this compound, a peptidyl nucleoside antibiotic, exerts its antifungal effects. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative inhibitory data, and the experimental protocols necessary to investigate this critical antifungal target.

The Essential Pathway of Chitin Biosynthesis

Chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc), is an indispensable structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] Its absence in vertebrates makes the chitin synthesis pathway an attractive and specific target for the development of antifungal agents.[1][3] The synthesis is a multi-step enzymatic process culminating in the polymerization of GlcNAc units by the enzyme chitin synthase.[4][5]

The generalized pathway begins with glucose and proceeds through a series of enzymatic conversions to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[5] The final and crucial step is catalyzed by chitin synthase, an integral membrane-bound glycosyltransferase.[2][4] This enzyme transfers the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a growing chitin chain, which is then extruded into the extracellular space to be incorporated into the cell wall.[3][4]

Mechanism of Inhibition by this compound

This compound, produced by Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase.[1][6] Its efficacy stems from its structural similarity to the natural substrate, UDP-GlcNAc.[7] This molecular mimicry allows this compound to act as a competitive inhibitor, binding to the active site of chitin synthase.[1][8]

By occupying the substrate-binding site, this compound effectively blocks UDP-GlcNAc from accessing the catalytic domain of the enzyme, thereby halting the polymerization of the chitin chain.[7][8] This inhibition leads to a cascade of detrimental effects for the fungus, including the accumulation of UDP-GlcNAc within the cell and the formation of an incomplete, weakened cell wall.[6][8] The compromised cell wall cannot withstand internal osmotic pressure, resulting in abnormal morphology, such as swelling of hyphae, and ultimately leading to cell lysis and fungal death.[6][9]

Quantitative Inhibitory Data

The potency of this compound as a chitin synthase inhibitor is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values across various fungal species. These values quantify the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Chitin Synthetase | Neurospora crassa | 1.40 x 10⁻⁶ M | - | [1][8][10] |

| This compound | Chitin Synthetase | Mucor rouxii | 0.6 µM | - | [1][11] |

| This compound | Chitin Synthase 2 (CHS II) | Schisandra chinensis | - | 1912 µg/mL | [1][12] |

| This compound | Chitin Synthase 2 (CaChs2) | Candida albicans | 3.2 ± 1.4 μM | - | [13] |

Note: A lower Ki or IC50 value indicates a higher potency of the inhibitor.[7]

Experimental Protocols

The investigation of chitin synthase inhibitors relies on robust enzymatic assays. Below are detailed methodologies for determining chitin synthase activity and its inhibition.

Enzyme Preparation (General Protocol)

A crude preparation of chitin synthase is typically obtained from the mycelia of the target fungus.[1]

-

Fungal Culture: Grow the selected fungal strain (e.g., Neurospora crassa, Saccharomyces cerevisiae) in a suitable liquid medium until sufficient mycelia are produced.[14]

-

Harvesting: Harvest the mycelia by filtration and wash thoroughly with a suitable buffer.

-

Cell Lysis: Disrupt the fungal cells to release the enzyme. This can be achieved by grinding with glass beads, homogenization in liquid nitrogen, or enzymatic digestion of the cell wall to produce protoplasts, followed by osmotic lysis.[14]

-

Fractionation: Centrifuge the cell homogenate at a low speed (e.g., 500 x g) to pellet cell debris. The supernatant, which contains the crude enzyme extract, is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the microsomal fraction containing the membrane-bound chitin synthase.[15]

-

Resuspension: Resuspend the microsomal pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.[15][16] The protein concentration should be determined using a standard method like the Bradford assay.

Chitin Synthase Activity Assay (Non-Radioactive Method)

This assay utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin to quantify enzyme activity and is a safer alternative to radioactive methods.[15][16]

-

Plate Coating: Coat the wells of a 96-well microtiter plate with 50-100 µL of WGA solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.[1][16]

-

Washing and Blocking: Wash the wells multiple times with deionized water to remove unbound WGA. Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in Tris-HCl buffer) for at least 1 hour.[15]

-

Enzyme Reaction:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂ or 3.2 mM CoCl₂), GlcNAc (e.g., 5-80 mM), the substrate UDP-GlcNAc (e.g., 1-8 mM), and varying concentrations of this compound (or a vehicle control, like DMSO).[14][15][17]

-

Add the prepared enzyme extract to initiate the reaction. Include controls such as "no enzyme" and "no substrate" for background subtraction.[16]

-

-

Incubation: Incubate the plate at a suitable temperature (e.g., 30-37°C) for 1 to 3 hours with gentle shaking to allow for chitin synthesis.[15][16]

-

Detection:

-

Stop the reaction by washing the wells thoroughly with deionized water to remove unreacted substrates.[16]

-

Add a solution of WGA conjugated to an enzyme like Horseradish Peroxidase (WGA-HRP) to each well and incubate for 30-60 minutes.[15][16]

-

Wash the wells again to remove unbound WGA-HRP.[16]

-

Add a suitable HRP substrate (e.g., TMB). The enzyme will catalyze a color change.[18]

-

Stop the color development with an acid solution (e.g., 0.5 M H₂SO₄).[15]

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 3. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitin Metabolism - Glycopedia [glycopedia.eu]

- 5. researchgate.net [researchgate.net]

- 6. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on Chitin Synthesis and Septum Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. psecommunity.org [psecommunity.org]

- 18. benchchem.com [benchchem.com]

A Deep Dive into Polyoxin D: Structural Insights and Active Site Analysis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a potent antifungal agent, serves as a crucial tool in agricultural and potential clinical applications. Its efficacy stems from the specific inhibition of chitin synthase, an enzyme vital for the integrity of fungal cell walls but absent in vertebrates, making it an attractive target for selective drug design. This technical guide provides a comprehensive structural and functional analysis of this compound, with a focus on its active site interactions. We delve into the molecular basis of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. This document is intended to be a valuable resource for researchers engaged in the development of novel antifungal therapeutics.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis. It belongs to the polyoxin family of compounds, which are known for their potent and specific inhibition of chitin synthase. By competitively inhibiting this enzyme, this compound disrupts the biosynthesis of chitin, a fundamental component of the fungal cell wall. This leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death.[1][2] The high specificity of this compound for fungal chitin synthase makes it a valuable lead compound in the development of antifungal drugs with minimal off-target effects.

Structural Analysis of this compound and its Target

The inhibitory activity of this compound is intrinsically linked to its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).

Chemical Structure of this compound and UDP-GlcNAc

This compound is a complex molecule composed of a pyrimidine nucleoside linked to a dipeptide-like side chain. The key structural features that mimic UDP-GlcNAc include the uracil base and the sugar moiety.

Table 1: Chemical Properties of this compound and UDP-GlcNAc

| Property | This compound | UDP-GlcNAc |

| Molecular Formula | C17H23N5O14 | C17H27N3O17P2 |

| Molecular Weight | 521.39 g/mol | 607.355 g/mol |

| Key Functional Groups | Pyrimidine ring, amino acids, carboxyl groups | Pyrimidine ring, N-acetylglucosamine, diphosphate group |

Three-Dimensional Structure and Active Site Binding

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of chitin synthase from Candida albicans (CaChs2) in complex with this compound.[1] These structures reveal the precise interactions within the enzyme's active site that are responsible for the potent inhibition.

This compound occupies the UDP-GlcNAc binding site, where its uracil moiety forms hydrogen bonds with the protein backbone, similar to the substrate. The peptidyl side chain of this compound extends into the active site, forming additional interactions that stabilize the inhibitor-enzyme complex. These detailed structural insights are invaluable for the rational design of new, even more potent, chitin synthase inhibitors.

While a table of specific bond lengths and angles for this compound is best derived directly from its crystal structure data, such information can be obtained through analysis of the deposited cryo-EM structures (e.g., from the Protein Data Bank). The analysis would involve using molecular visualization and analysis software to measure the distances and angles between the constituent atoms of the this compound molecule as it is bound within the active site of chitin synthase.

Mechanism of Action and Enzyme Kinetics

This compound functions as a competitive inhibitor of chitin synthase. This means that it directly competes with the natural substrate, UDP-GlcNAc, for binding to the enzyme's active site. The binding of this compound prevents the binding of UDP-GlcNAc, thereby halting the polymerization of N-acetylglucosamine into chitin chains.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through various enzymatic assays. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the efficacy of an inhibitor.

Table 2: Kinetic Parameters for this compound Inhibition of Chitin Synthase

| Enzyme Source | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Candida albicans Chs2 | This compound | 3.2 ± 1.4 | - | [1] |

| Saccharomyces cerevisiae Chs1 | This compound | 0.5 | - | [3] |

| Saccharomyces cerevisiae Chs2 | This compound | 1.0 | - | [3] |

Note: A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the study of this compound and its interaction with chitin synthase. Below are detailed methodologies for key experiments.

Purification of Chitin Synthase

This protocol is a generalized procedure for the purification of membrane-bound chitin synthase from a fungal source.

Experimental Workflow for Chitin Synthase Purification

Caption: Workflow for the purification of chitin synthase.

Protocol:

-

Cell Culture and Harvest: Grow the desired fungal strain in an appropriate liquid medium to the mid-log phase. Harvest the cells by centrifugation.

-

Cell Disruption: Wash the cell pellet with sterile distilled water. Disrupt the cells by a suitable method, such as grinding in liquid nitrogen or bead beating, in an extraction buffer containing protease inhibitors.

-

Fractionation:

-

Centrifuge the cell homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in membrane-bound chitin synthase.

-

-

Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent, such as digitonin, to solubilize the membrane proteins.

-

Chromatographic Purification:

-

Subject the solubilized protein fraction to a series of chromatographic steps to purify the chitin synthase. This may include:

-

Ion-exchange chromatography to separate proteins based on charge.

-

Affinity chromatography (e.g., using Concanavalin A-Sepharose for glycoproteins) to specifically bind and elute the target enzyme.

-

Gel filtration chromatography to separate proteins based on size and to remove aggregates.

-

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the synthesized chitin product using a wheat germ agglutinin (WGA) conjugate.

Signaling Pathway: Chitin Biosynthesis and Inhibition

Caption: Inhibition of chitin synthesis by this compound.

Protocol:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA) and incubate overnight. WGA specifically binds to N-acetylglucosamine residues in chitin.

-

Blocking: Wash the plate to remove unbound WGA and block the remaining protein-binding sites with a solution of bovine serum albumin (BSA).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the purified chitin synthase, the substrate UDP-GlcNAc, and necessary cofactors (e.g., MgCl2) in a suitable buffer.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Add the reaction mixture to the WGA-coated wells and incubate to allow for chitin synthesis.

-

-

Detection:

-

Wash the wells to remove unreacted substrate and unbound enzyme.

-

Add a solution of WGA conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. This will bind to the newly synthesized chitin.

-

Wash the wells to remove unbound WGA-HRP.

-

Add a chromogenic substrate for HRP (e.g., TMB). The development of color is proportional to the amount of chitin synthesized.

-

-

Data Analysis: Measure the absorbance of the wells using a plate reader. Calculate the enzyme activity and the percentage of inhibition by this compound.

Analysis of this compound by UPLC-MS/MS

This method is used for the sensitive detection and quantification of this compound in various matrices.

Experimental Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the analysis of this compound by UPLC-MS/MS.

Protocol:

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified deionized water).

-

Solid-Phase Extraction (SPE): Purify the extract using an SPE cartridge to remove interfering substances.

-

UPLC-MS/MS Analysis:

-

Inject the purified sample into a UPLC system coupled to a tandem mass spectrometer.

-

Separate the components of the sample on a suitable chromatography column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode in the mass spectrometer, which provides high selectivity and sensitivity.

-

Structural Elucidation by X-ray Crystallography and NMR Spectroscopy

These techniques provide atomic-level structural information about this compound and its interaction with chitin synthase.

-

X-ray Crystallography: This involves crystallizing the this compound-chitin synthase complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of this compound in solution. Various 1D and 2D NMR experiments can provide information about the connectivity of atoms and their spatial arrangement.

Conclusion and Future Directions

The structural and functional analysis of this compound has provided a solid foundation for understanding its mechanism of action and for the development of new antifungal agents. The detailed knowledge of its binding to the active site of chitin synthase, obtained from cryo-EM studies, opens up new avenues for structure-based drug design. Future research should focus on leveraging this structural information to design and synthesize novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of combination therapies involving this compound or its derivatives with other antifungal agents could provide synergistic effects and combat the emergence of drug resistance.

References

Polyoxin D: A Technical Guide to its Antifungal Target Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Polyoxin D, a potent antifungal agent. It details its target spectrum against various pathogenic fungi, its mechanism of action as a competitive inhibitor of chitin synthase, and standardized experimental protocols for its evaluation.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis. It exhibits a broad spectrum of activity against various plant pathogenic fungi.[1][2] Its unique mode of action, targeting the fungal cell wall component chitin, makes it a valuable tool in agriculture and a subject of interest in antifungal drug development.[1][2] Notably, this compound has low toxicity to non-target organisms, including mammals and beneficial insects, as chitin is absent in these organisms.[1][2] This guide serves as a comprehensive resource for researchers and professionals working on the development and application of antifungal compounds.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[2][3] Chitin is a long-chain polymer of N-acetylglucosamine and is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.

By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase. This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall.[3] The disruption of cell wall integrity results in morphological abnormalities, such as swelling of hyphae and germ tubes, and ultimately leads to cell lysis due to osmotic stress.[2] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungal cells.[2]

Figure 1: Mechanism of action of this compound.

Target Spectrum and Efficacy

This compound demonstrates a broad range of activity against various phytopathogenic fungi. Its efficacy, however, varies depending on the fungal species and even the specific isolate. The following tables summarize the available quantitative data on the antifungal activity of this compound.

Table 1: Classification of Plant Pathogens Based on Sensitivity to this compound

| Sensitivity Classification | Effective Dose (ppm) | Pathogen Species |

| Highly Sensitive | < 1.56 | Rhizoctonia solani |

| Sensitive | 1.56 - 12.5 | Alternaria kikuchiana, Alternaria mali |

| Moderately Sensitive | 12.5 - 100 | Botrytis cinerea, Cochliobolus miyabeanus, Pyricularia oryzae |

| Slightly Sensitive | > 100 | Fusarium oxysporum, Colletotrichum spp. |

Data compiled from Suda and Kochi, 2025.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) and 50% Effective Concentrations (EC50) of this compound against Various Pathogenic Fungi

| Fungal Species | Value Type | Concentration (µg/mL) | Reference |

| Alternaria brassicae | Effective Dose | 50 | [3] |

| Alternaria solani | Effective Dose | 10 | [4] |

| Botrytis cinerea (Sensitive isolates) | EC50 | 0.59 - 2.27 | [5][6] |

| Botrytis cinerea (Reduced sensitivity isolates) | EC50 | 4.6 - 5.8 | [5][6] |

| Candida albicans | MIC | >1000 (in conventional media) | [7] |

| Candida albicans | MIC | 0.1 (in defined medium) | [7] |

| Colletotrichum gloeosporioides | EC50 | 1070 (as 10% Polyoxin B) | [4] |

| Cryptococcus neoformans | - | Millimolar concentrations | [8] |

| Rhizoctonia solani | Effective Dose | 22.2 - 44.4 | [4] |

| Sclerotium rolfsii | Effective Dose | 22.2 - 44.4 | [4] |

| Verticillium dahliae | Effective Dose | 10 | [4] |

Note: The efficacy of this compound can be influenced by the growth medium and conditions.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against fungal isolates.

Materials:

-

This compound

-

Fungal isolate of interest

-

Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium.

-

Harvest spores or yeast cells and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the stock solution in the growth medium to achieve a range of concentrations. The final concentrations should typically span from a high concentration that completely inhibits growth to a low concentration that has no effect.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of each this compound dilution to the wells of a 96-well plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control well (inoculum without this compound) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Figure 2: Experimental workflow for MIC determination.

In Vitro Chitin Synthase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on chitin synthase activity.

Materials:

-

Crude or purified chitin synthase preparation from the target fungus

-

This compound

-

UDP-[14C]-N-acetyl-D-glucosamine (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

-

Trichloroacetic acid (TCA) to stop the reaction

Procedure:

-

Enzyme Preparation:

-

Prepare a crude enzyme extract or purified chitin synthase from the fungal mycelia.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the assay buffer, the chitin synthase preparation, and varying concentrations of this compound.

-

Include a control reaction without this compound.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]-N-acetyl-D-glucosamine.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding TCA.

-

-

Quantification of Chitin Synthesis:

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin produced.

-

Wash the filter to remove any unincorporated radiolabeled substrate.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the chitin synthase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the this compound concentration.

-

Figure 3: Experimental workflow for in vitro chitin synthase activity assay.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound targets specific signaling pathways within pathogenic fungi. Its primary mode of action is the direct competitive inhibition of the chitin synthase enzyme. However, the resulting disruption of the cell wall integrity can trigger a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This is a general stress response pathway in fungi that is activated by various cell wall-damaging agents. The activation of the CWI pathway is a consequence of the stress induced by this compound, rather than a direct target of the compound itself.

Conclusion

This compound is a well-characterized antifungal agent with a specific and effective mode of action against a wide range of pathogenic fungi. Its competitive inhibition of chitin synthase provides a targeted approach to disrupting fungal cell wall synthesis. This technical guide has provided a comprehensive overview of its target spectrum, quantitative efficacy, and detailed experimental protocols for its evaluation. For researchers and professionals in the field of antifungal drug development, this compound serves as an important reference compound and a valuable tool for studying fungal cell wall biosynthesis. Further research may focus on overcoming resistance mechanisms and exploring synergistic combinations with other antifungal agents to enhance its therapeutic potential.

References

- 1. canada.ca [canada.ca]

- 2. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D

Abstract: Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of fungal growth with a well-defined mechanism of action. Its primary activity is the competitive inhibition of chitin synthase, an essential enzyme for the integrity of the fungal cell wall. This action results in significant morphological aberrations and growth inhibition. This technical guide provides a comprehensive overview of the antifungal properties of this compound, critically evaluating its fungistatic versus fungicidal effects. It consolidates quantitative data on its efficacy, details the experimental protocols used to assess its activity, and provides visual representations of its mechanism and the workflows used for its evaluation. The evidence overwhelmingly characterizes this compound as a fungistatic agent against most plant pathogenic fungi, though fungicidal activity has been noted against certain zoopathogenic species.

Differentiating Fungistatic and Fungicidal Activity

In the context of antimicrobial pharmacology, the distinction between static and cidal activity is fundamental.

-

Fungistatic Activity: A fungistatic agent inhibits the growth and reproduction of fungi without killing them. The effect is reversible; if the agent is removed, the fungus may resume growth. This mode of action is characterized by a Minimum Inhibitory Concentration (MIC) that is significantly lower than the Minimum Fungicidal Concentration (MFC).

-

Fungicidal Activity: A fungicidal agent directly kills fungal cells, leading to an irreversible loss of viability. This is typically defined as a ≥99.9% (or 3-log10) reduction in the initial inoculum. For these agents, the MFC is close to the MIC, often with an MFC/MIC ratio of ≤4.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary target of this compound is chitin synthase (UDP-N-acetylglucosamine:chitin N-acetylglucosaminyl transferase), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] Chitin, a polymer of N-acetylglucosamine (GlcNAc), provides structural rigidity and osmotic stability to the fungal cell.

This compound's structure closely mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows it to bind to the active site of chitin synthase, acting as a competitive inhibitor and blocking the polymerization of GlcNAc into chitin chains.[3] This inhibition is highly specific; this compound does not affect the synthesis of other cell wall components like glucans or proteins.[1] The inhibition constant (Ki) for this compound against chitin synthetase from Neurospora crassa has been determined to be 1.40 x 10⁻⁶ M, indicating a high binding affinity.[1] The competitive inhibition leads to an intracellular accumulation of UDP-GlcNAc.[1]

Figure 1: Mechanism of this compound as a competitive inhibitor of chitin synthase.

The Predominantly Fungistatic Activity of this compound

The unique mechanism of action of this compound results in the suppression of fungal diseases primarily through fungistatic, rather than fungicidal, activity.[1][2][4][5] By disrupting cell wall synthesis while other cellular processes continue, this compound induces severe morphological and developmental defects that arrest the fungal life cycle.

Key Fungistatic Effects:

-

Inhibition of Growth and Germination: this compound effectively inhibits mycelial growth and spore germination across a broad range of plant pathogenic fungi.[1][4]

-

Morphological Aberrations: The inhibition of chitin synthesis leads to the formation of weakened cell walls that cannot withstand internal turgor pressure. This results in characteristic swelling in germ tubes and hyphae, which become brittle and take on a protoplast-like form.[1][3]

-

Inhibition of Sporulation: At concentrations that may not fully inhibit mycelial growth, this compound can significantly reduce or prevent sporulation, limiting the secondary spread of the pathogen.[1] For example, a 50 ppm application on cucumber leaves infected with powdery mildew inhibited conidial formation by 98.8%.[1]

These effects collectively halt the progression of fungal infection, classifying the agent as fungistatic.

Figure 2: Logical flow from chitin synthase inhibition to fungistatic activity.

Evidence for Fungicidal Activity

While primarily fungistatic against plant pathogens, some studies have demonstrated that this compound can exert fungicidal activity, particularly against zoopathogenic (animal- and human-infecting) fungi. At millimolar concentrations, this compound was shown to kill cells of both the yeast and hyphal phases of Candida albicans and inhibit the growth of Cryptococcus neoformans.[6][7] This suggests that the ultimate outcome of chitin synthase inhibition can be species- or context-dependent, potentially relating to differences in cell wall structure, metabolic pathways, or the ability to withstand osmotic stress.

Quantitative Analysis of Antifungal Activity

The potency of an antifungal agent is quantified using the Minimum Inhibitory Concentration (MIC) and, for cidal agents, the Minimum Fungicidal Concentration (MFC).

-

MIC: The lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.

-

MFC: The lowest concentration of the agent that results in a ≥99.9% reduction in the initial fungal inoculum.

A high MFC/MIC ratio (>4) is a hallmark of a fungistatic compound. For this compound, MFC values are not widely reported in the literature for plant pathogens, which itself is an indicator of its primarily non-cidal activity. However, extensive data exists for its inhibitory concentrations (MIC) and half-maximal effective concentrations (EC₅₀).

| Fungal Species | Activity Metric | Concentration (µg/mL or ppm) | Reference |

| Rhizoctonia solani | MIC | ≤ 1.56 | [1] |

| Botrytis cinerea (Sensitive) | EC₅₀ | 0.59 - 2.27 | [1][8] |

| Botrytis cinerea (Reduced Sensitivity) | EC₅₀ | 4.6 - 5.8 | [8] |

| Alternaria alternata | EC₅₀ | 0.378 - 30.245 | [1] |

| Colletotrichum gloeosporioides | EC₅₀ | 1.07 | [9] |

| Various Plant Pathogens | MIC | >100 | [1] |

| Various Bacteria | MIC | >400 | [10] |

Experimental Protocols for Determining Antifungal Activity

Standardized protocols are essential for the accurate and reproducible determination of fungistatic and fungicidal activity. Methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), such as M27 for yeasts and M38 for filamentous fungi, provide a robust framework.[11][12][13][14][15]

Broth Microdilution for MIC Determination (Adapted from CLSI M38-A)

This method determines the lowest concentration of an agent that inhibits fungal growth in a liquid medium.

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Grow the fungal isolate on an appropriate medium (e.g., Potato Dextrose Agar) for 7 days.[11] Harvest conidia or spores and suspend them in sterile saline. Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Inoculation and Incubation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.[11]

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is a complete absence of visible growth (for agents like amphotericin B) or, more commonly for static agents, a prominent (e.g., ≥50%) reduction in turbidity compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and is used to determine if the inhibition is reversible.

-

Subculturing: Following the MIC reading, take a fixed volume (e.g., 20 µL) from each well that shows no visible growth (i.e., at the MIC and higher concentrations).

-

Plating: Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation: Incubate the plates at 35°C for 24-48 hours or until growth is clearly visible in the subculture from the growth control well.

-

Determining the MFC: The MFC is the lowest concentration from the MIC plate that results in no growth or a significant reduction (≥99.9%) in colonies on the subculture plate compared to the initial inoculum count.

Time-Kill Curve Assay

This dynamic assay provides more detailed information on the rate of antifungal activity over time.

-

Assay Setup: Prepare tubes of RPMI 1640 broth containing this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x MIC). Include a drug-free growth control tube.

-

Inoculation: Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[16]

-

Sampling and Plating: Incubate the tubes at 35°C with agitation.[16] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot and plate them onto drug-free agar.

-

Data Analysis: After incubation, count the colonies on each plate to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time.

-

Fungicidal activity is indicated by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

-

Fungistatic activity is indicated by a <3-log₁₀ reduction in CFU/mL or simply the prevention of an increase in CFU/mL compared to the growth control.

-

Figure 3: Experimental workflow for determining MIC and MFC values.

Conclusion

This compound is a highly effective antifungal agent whose activity is overwhelmingly fungistatic against a wide array of plant pathogenic fungi. Its specific, competitive inhibition of chitin synthase disrupts cell wall formation, leading to morphological defects and the cessation of growth, germination, and sporulation. While it can exhibit fungicidal properties against certain zoopathogenic fungi under specific conditions, its primary role in agriculture and disease management is to arrest the development of fungal populations. The clear distinction between its low inhibitory concentrations (MIC/EC₅₀) and the much higher (or unreported) concentrations required for cidal activity (MFC) solidifies its classification as a premier fungistatic agent. Understanding this distinction is critical for its effective application in resistance management programs and integrated pest management strategies.

References

- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ams.usda.gov [ams.usda.gov]

- 6. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ams.usda.gov [ams.usda.gov]

- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. njccwei.com [njccwei.com]

- 13. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Polyoxin D: A Technical Whitepaper

Introduction

Polyoxin D is a peptidyl nucleoside antibiotic that has garnered significant attention as a potent and specific inhibitor of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] First discovered in the mid-20th century, this natural product has been successfully developed as an agricultural fungicide and serves as a valuable tool in scientific research for studying fungal cell wall integrity and morphogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The story of this compound begins in Japan with the pioneering work of Dr. Saburo Suzuki and his team at the Institute of Physical and Chemical Research (RIKEN). In 1961, they isolated a complex of related antibiotic substances from the culture broth of a soil actinomycete.[2][3] This microorganism, collected from the Aso region of Kumamoto Prefecture, was identified as Streptomyces cacaoi var. asoensis.[2][3][4] The isolated compounds were named "Polyoxins," and subsequent research led to the separation and characterization of individual components, designated Polyoxin A, B, D, and so on.[4]

This compound, in particular, demonstrated strong antifungal activity, especially against phytopathogenic fungi.[2] Its unique mode of action, targeting an enzyme absent in plants and animals, made it an attractive candidate for agricultural applications due to its high selectivity and low toxicity to non-target organisms.[5][6] A mixture of polyoxins was first registered for agricultural use in Japan in 1967 for controlling rice sheath blight caused by Rhizoctonia solani.[2] To enhance its stability and effectiveness in the field, this compound was formulated as a zinc salt.[7] This formulation helps to reduce its high water solubility, preventing it from being easily washed off plant surfaces.[8] Today, this compound zinc salt is used in numerous countries to manage a variety of fungal diseases in crops, turf, and ornamental plants.[2][9][10]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary mechanism of action of this compound is the competitive inhibition of the enzyme chitin synthase (EC 2.4.1.16).[3][11] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its activated precursor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to form chitin, a major structural component of the fungal cell wall.[12][13]

Due to its structural similarity to UDP-GlcNAc, this compound acts as a competitive inhibitor, binding to the active site of chitin synthase and preventing the binding of the natural substrate.[2][12] This inhibition disrupts the synthesis of chitin, leading to a weakened cell wall that cannot withstand internal osmotic pressure.[5] As a result, fungal hyphae and germ tubes exhibit morphological abnormalities, such as swelling and bursting, ultimately leading to the cessation of growth and, in some cases, cell death.[14][15] This fungistatic, rather than fungicidal, action is a key characteristic of this compound.[2][3] The high specificity of this mode of action contributes to its low toxicity in mammals, as mammalian cells lack a cell wall and the chitin synthesis pathway.[6][16]

References

- 1. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]

- 4. Enhancement of the Diversity of Polyoxins by a Thymine-7-Hydroxylase Homolog outside the Polyoxin Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apvma.gov.au [apvma.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ir4project.org [ir4project.org]

- 10. ir4project.org [ir4project.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. annualreviews.org [annualreviews.org]

- 14. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 16. login.medscape.com [login.medscape.com]

Methodological & Application

Application Notes and Protocols for In Vitro Fungal Studies of Polyoxin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Polyoxin D, a potent and specific inhibitor of chitin synthase in fungi. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Mechanism of Action